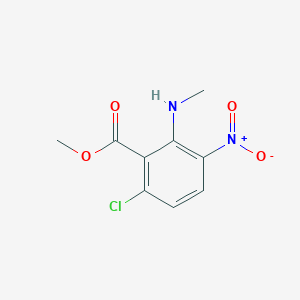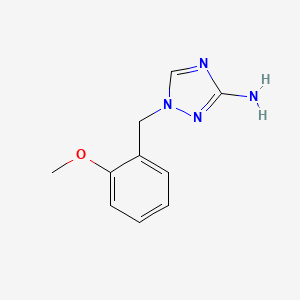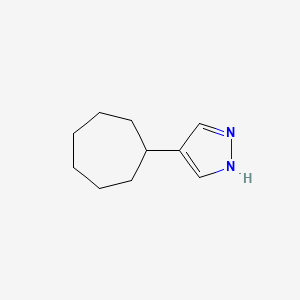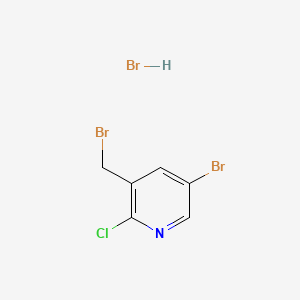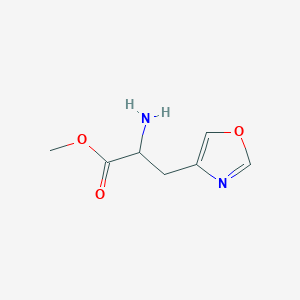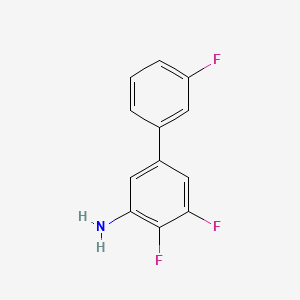![molecular formula C10H14O2 B13482054 Bicyclo[2.2.2]octane-1,4-dicarbaldehyde CAS No. 84774-84-5](/img/structure/B13482054.png)
Bicyclo[2.2.2]octane-1,4-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[2.2.2]octane-1,4-dicarbaldehyde is an organic compound with the molecular formula C₁₀H₁₄O₂. It is characterized by a bicyclic structure, where two cyclohexane rings are fused together with a shared carbon framework. This compound is notable for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and material science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.2.2]octane-1,4-dicarbaldehyde typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a suitable diene and dienophile under controlled conditions leads to the formation of the bicyclic framework. Subsequent oxidation steps are employed to introduce the aldehyde functional groups at the 1 and 4 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions: Bicyclo[2.2.2]octane-1,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Reduction: Bicyclo[2.2.2]octane-1,4-dimethanol
Substitution: Various substituted bicyclo[2.2.2]octane derivatives.
科学研究应用
Bicyclo[2.2.2]octane-1,4-dicarbaldehyde has several applications in scientific research:
作用机制
The mechanism by which bicyclo[2.2.2]octane-1,4-dicarbaldehyde exerts its effects is primarily through its reactive aldehyde groups. These groups can form covalent bonds with nucleophiles, leading to various chemical transformations. The compound’s bicyclic structure also contributes to its stability and reactivity, making it a versatile intermediate in organic synthesis .
相似化合物的比较
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehydes.
Bicyclo[2.2.2]octane-1,4-dimethanol: Similar structure but with alcohol groups instead of aldehydes.
Cubane derivatives: Compounds with a cubic structure that share some structural similarities with bicyclo[2.2.2]octane derivatives.
Uniqueness: Bicyclo[2.2.2]octane-1,4-dicarbaldehyde is unique due to its specific aldehyde functional groups and bicyclic structure, which provide distinct reactivity and stability compared to other similar compounds. This makes it a valuable compound for various synthetic and research applications .
属性
CAS 编号 |
84774-84-5 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC 名称 |
bicyclo[2.2.2]octane-1,4-dicarbaldehyde |
InChI |
InChI=1S/C10H14O2/c11-7-9-1-2-10(8-12,5-3-9)6-4-9/h7-8H,1-6H2 |
InChI 键 |
MBDZRSUBLWCISK-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1(CC2)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5-[(methylamino)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13481974.png)
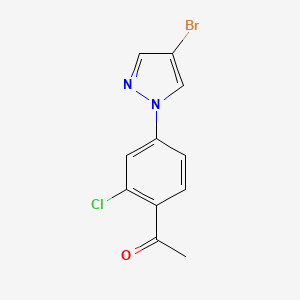
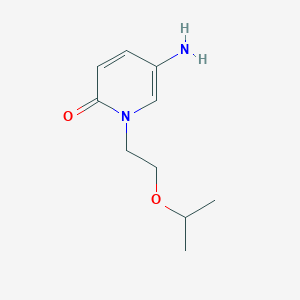
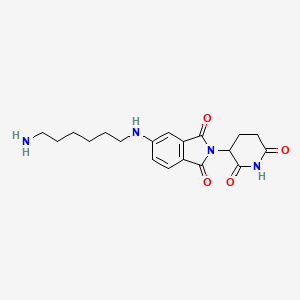
![1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)
